3,4-Dihydro-6,7-isoquinolinediol

Description

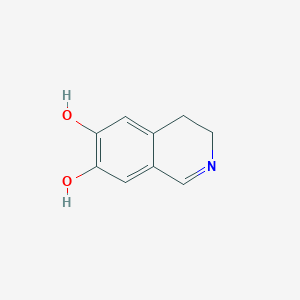

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCQVMIYUGOTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421366 | |

| Record name | 3,4-dihydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4602-83-9 | |

| Record name | 3,4-dihydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dihydro-6,7-isoquinolinediol: A Technical Overview of its Core Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6,7-isoquinolinediol, also known as 6,7-dihydroxy-3,4-dihydroisoquinoline, is a heterocyclic organic compound belonging to the dihydroisoquinoline class. This scaffold is a core structural motif in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1] The presence of a catechol moiety (the 6,7-diol group) makes it structurally related to dopamine and other endogenous catecholamines, suggesting potential interactions with adrenergic and dopaminergic systems. This document provides a comprehensive technical guide on the fundamental chemical, physical, and biological properties of 3,4-Dihydro-6,7-isoquinolinediol, including experimental methodologies and an exploration of its known signaling pathways.

Chemical and Physical Properties

The basic chemical and physical properties of 3,4-Dihydro-6,7-isoquinolinediol are summarized below. The data has been compiled from various chemical databases and suppliers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4602-83-9 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [2][4] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Yellow to orange crystals or powdery solid; Dark Yellow to Dark Green Solid | [3][4] |

| Melting Point | 244-248 °C; 260-265 °C | [4] |

| Boiling Point | 290.25 °C (rough estimate) | [4] |

| Solubility | Soluble in water and some organic solvents (e.g., ethanol, acetone). Water solubility may be limited due to the aromatic ring structure. | [4] |

| Stability | Relatively stable at room temperature when protected from light. May decompose under high temperature, strong acids, strong bases, or oxidizing agents. | [4] |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 52.8 Ų | [2] |

| Complexity | 193 | [2] |

| Formal Charge | 0 | [2] |

Biological Activity and Signaling Pathways

3,4-Dihydro-6,7-isoquinolinediol has demonstrated specific biological activities, primarily related to its interaction with adrenergic receptors and its role in inflammatory processes. Its structural similarity to dopamine-derived neurotoxins also suggests a potential role in neurobiology.

Adrenergic Receptor Agonism

The compound acts as an agonist for the β2-adrenergic receptor (β2-AR).[5] The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to a variety of cellular responses.

-

Quantitative Data:

-

EC₅₀: 106.9 μM in CH-K1/GA1S cells for β2-AR agonism.[5]

-

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells.[5] Overproduction of NO is a hallmark of inflammatory conditions.

Potential Neurotoxicity

While not directly demonstrated for 3,4-Dihydro-6,7-isoquinolinediol itself, its fully reduced analog, 1,2,3,4-tetrahydroisoquinoline-6,7-diol (Norsalsolinol), is a known dopaminergic neurotoxin.[6] These compounds can be formed endogenously from dopamine and are implicated as potential contributors to the pathology of Parkinson's disease.[6][7] The mechanism is thought to involve oxidative stress and mitochondrial dysfunction. The oxidation of the dihydroisoquinoline could potentially lead to the formation of reactive quinone species, contributing to cellular damage.

Experimental Protocols

Synthesis Protocol (General Method)

A common method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. A specific synthesis for the 6,7-dihydroxy variant is also described.[4][8]

Methodology Outline:

-

Iodination: 3,4-Dihydroisoquinoline is reacted with iodic acid to produce 3,4-dihydro-6,7-diiodoisoquinoline.[4]

-

Hydroxylation: The resulting diiodo-intermediate is then treated with sodium sulfite under alkaline conditions to yield the final product, 3,4-Dihydro-6,7-isoquinolinediol.[4]

-

Purification: The final product would typically be purified using standard techniques such as recrystallization or column chromatography.

β2-Adrenergic Receptor Agonism Assay

This assay measures the ability of a compound to activate the β2-AR, typically by quantifying the production of a downstream second messenger like cAMP.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-AR and a cAMP-responsive reporter system (e.g., GloSensor) are cultured under standard conditions.

-

Compound Preparation: 3,4-Dihydro-6,7-isoquinolinediol is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Cell Treatment: Cells are seeded in microplates and treated with the various concentrations of the test compound. A known agonist (e.g., isoproterenol) is used as a positive control.

-

Signal Detection: After an incubation period, the reporter signal (e.g., luminescence for GloSensor) is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant as an index of NO production.

General Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of 3,4-Dihydro-6,7-isoquinolinediol for a set period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: The plates are incubated for an extended period (e.g., 24 hours) to allow for NO production.

-

Quantification: A sample of the cell culture supernatant is mixed with Griess reagent. The formation of a magenta-colored azo dye is measured spectrophotometrically (at ~540 nm).

-

Analysis: The absorbance is compared to a standard curve of sodium nitrite to determine the nitrite concentration. The inhibitory effect of the compound is calculated relative to the LPS-only control.

Conclusion

3,4-Dihydro-6,7-isoquinolinediol is a biologically active molecule with defined effects as a β2-adrenergic receptor agonist and an inhibitor of inflammatory nitric oxide production.[5] Its structural relationship to endogenous catecholamines and known neurotoxins suggests that further investigation into its neurobiological properties is warranted.[6] The methodologies and data presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential and toxicological profile of this and related dihydroisoquinoline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 6,7-Dihydroxy-3,4-dihydroisoquinoline | C9H9NO2 | CID 2724817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. 3,4-Dihydro-6,7-isoquinolinediol - Immunomart [immunomart.com]

- 6. Norsalsolinol - Wikipedia [en.wikipedia.org]

- 7. Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3', 4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells: apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Spectroscopic Analysis of 3,4-Dihydro-6,7-isoquinolinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Dihydro-6,7-isoquinolinediol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of 3,4-Dihydro-6,7-isoquinolinediol. These values are estimations derived from spectral data of analogous compounds, including other substituted dihydroisoquinolines and catecholic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4-Dihydro-6,7-isoquinolinediol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 | ~8.0 - 8.2 | s (broad) | - | Imine proton, may be broadened due to quadrupolar relaxation of the adjacent nitrogen. |

| H-5 | ~6.6 - 6.8 | s | - | Aromatic proton. |

| H-8 | ~6.5 - 6.7 | s | - | Aromatic proton. |

| 6-OH | ~8.5 - 9.5 | s (broad) | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

| 7-OH | ~8.5 - 9.5 | s (broad) | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

| H-3 | ~3.7 - 3.9 | t | ~6-7 | Methylene protons adjacent to nitrogen. |

| H-4 | ~2.7 - 2.9 | t | ~6-7 | Methylene protons adjacent to the aromatic ring. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4-Dihydro-6,7-isoquinolinediol

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~160 - 165 | Imine carbon. |

| C-4a | ~125 - 130 | Aromatic quaternary carbon. |

| C-8a | ~120 - 125 | Aromatic quaternary carbon. |

| C-5 | ~110 - 115 | Aromatic CH. |

| C-8 | ~112 - 117 | Aromatic CH. |

| C-6 | ~145 - 150 | Aromatic carbon attached to hydroxyl group. |

| C-7 | ~145 - 150 | Aromatic carbon attached to hydroxyl group. |

| C-3 | ~45 - 50 | Methylene carbon adjacent to nitrogen. |

| C-4 | ~25 - 30 | Methylene carbon adjacent to the aromatic ring. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3,4-Dihydro-6,7-isoquinolinediol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 - 1610 | Medium | C=N stretch (imine) |

| ~1600 - 1580 | Medium | C=C stretch (aromatic) |

| ~1500 - 1450 | Medium | C=C stretch (aromatic) |

| ~1280 - 1200 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3,4-Dihydro-6,7-isoquinolinediol

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 164.0706 | Monoisotopic mass for C₉H₁₀NO₂⁺. |

| [M]⁺˙ | 163.0633 | Monoisotopic mass for C₉H₉NO₂⁺˙. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3,4-Dihydro-6,7-isoquinolinediol.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (adjust based on sample concentration).

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL with a solvent system compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Acquisition Parameters (Positive Ion ESI):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: High-resolution mode.

-

Internal/External Calibration: Use a suitable calibrant to ensure high mass accuracy.

Data Processing:

-

Extract the mass spectrum for the compound.

-

Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. A mass accuracy of <5 ppm is typically desired for confident formula assignment.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-6,7-isoquinolinediol, a bioactive heterocyclic compound. This document details its chemical identifiers, known biological activities, and plausible experimental and synthetic methodologies, designed to serve as a valuable resource for professionals in research and drug development.

Core Compound Identifiers

3,4-Dihydro-6,7-isoquinolinediol is a small molecule with the following key identifiers:

| Identifier | Value |

| CAS Number | 4602-83-9 |

| IUPAC Name | 3,4-dihydroisoquinoline-6,7-diol |

| Synonyms | 6,7-Dihydroxy-3,4-dihydroisoquinoline, 3,4-Dihydro-6,7-dihydroxyisoquinoline |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| SMILES | OC1=CC2=C(C=NCC2)C=C1O |

| InChIKey | PWCQVMIYUGOTLG-UHFFFAOYSA-N |

Biological Activity and Quantitative Data

3,4-Dihydro-6,7-isoquinolinediol has been identified as a β2-adrenergic receptor (β2-AR) agonist and has shown anti-inflammatory properties through the inhibition of nitric oxide (NO) production.

| Biological Target | Activity | Quantitative Data | Cell Line |

| β2-Adrenergic Receptor (β2-AR) | Agonist | EC₅₀: 106.9 μM | CH-K1/GA1S |

| Nitric Oxide (NO) Production | Inhibition | Data not available | RAW 264.7 murine macrophage |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of 3,4-Dihydro-6,7-isoquinolinediol are not extensively published. However, the following are representative, standard methodologies for assessing its known biological activities.

β2-Adrenergic Receptor Agonist Activity Assay (Representative Protocol)

This protocol outlines a typical cell-based assay to determine the agonist activity of a compound at the β2-adrenergic receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) in appropriate media (e.g., F-12K Medium with 10% FBS).

-

Plate cells in 96-well plates and grow to 80-90% confluency.

-

-

Compound Preparation:

-

Prepare a stock solution of 3,4-Dihydro-6,7-isoquinolinediol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations for dose-response analysis.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Add the diluted compound solutions to the respective wells. Include a known β2-AR agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

-

Nitric Oxide Inhibition Assay in RAW 264.7 Cells (Representative Protocol)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

-

Compound and LPS Stimulation:

-

Prepare serial dilutions of 3,4-Dihydro-6,7-isoquinolinediol.

-

Pre-treat the cells with the compound dilutions for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples.

-

Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

-

If a dose-response is observed, calculate the IC₅₀ value.

-

Synthetic Methodology

The synthesis of 3,4-Dihydro-6,7-isoquinolinediol can be approached through established methods for the construction of the 3,4-dihydroisoquinoline core, most notably the Bischler-Napieralski reaction.

Representative Synthesis via Bischler-Napieralski Reaction

This synthetic route involves the cyclization of a β-phenylethylamide.

-

Starting Material Preparation:

-

The synthesis would begin with a suitably protected dopamine derivative, such as N-acetyl-3,4-dimethoxyphenethylamine. This can be prepared by the acetylation of 3,4-dimethoxyphenethylamine.

-

-

Cyclization (Bischler-Napieralski Reaction):

-

The N-acetyl-3,4-dimethoxyphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in an inert solvent (e.g., toluene or acetonitrile).

-

The reaction mixture is heated to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring. The product of this step would be 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

-

-

Demethylation:

-

The resulting 6,7-dimethoxy derivative is then subjected to demethylation to yield the final product, 3,4-Dihydro-6,7-isoquinolinediol. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

-

-

Purification:

-

The final compound is purified using standard techniques such as recrystallization or column chromatography.

-

Visualizations

β2-Adrenergic Receptor Signaling Pathway

The Genesis and Biological Significance of Catechol Isoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol isoquinolines, a class of heterocyclic alkaloids, represent a significant scaffold in medicinal chemistry and neuropharmacology. Characterized by a catechol moiety fused to an isoquinoline core, these compounds are found in various natural sources and can also be synthesized through established chemical routes. Their structural similarity to endogenous catecholamines, particularly dopamine, underpins their diverse biological activities, which range from potent antioxidant and enzyme inhibitory effects to complex interactions with neurotransmitter systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of catechol isoquinolines. It includes a comprehensive review of their structure-activity relationships, detailed experimental protocols for their synthesis and key biological assays, and a visual depiction of their engagement with critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurological and other disorders.

Discovery and History

The story of catechol isoquinolines is intrinsically linked to the study of neurotransmitters and neurodegenerative diseases. The first significant discovery in this class was the identification of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) in 1973 in the urine of Parkinson's disease patients undergoing treatment with L-DOPA.[1][2] This finding sparked considerable interest in the potential endogenous formation and neurotoxic effects of these compounds.

Naturally occurring catechol isoquinolines have also been isolated from various plant species. Notably, the medicinal plant Portulaca oleracea (common purslane) has been identified as a rich source of catecholamine derivatives, including a variety of catechol tetrahydroisoquinolines (THIQs).[3] The discovery of these compounds in edible and medicinal plants has broadened the scope of their biological investigation, suggesting potential roles in traditional medicine and as lead compounds for modern drug discovery. The initial isolation of a simple isoquinoline alkaloid dates back to 1885 from coal tar, but the specific focus on the catechol-substituted variants emerged much later with the advancements in analytical and synthetic chemistry.[4]

Synthesis of the Catechol Isoquinoline Core

The construction of the catechol isoquinoline scaffold is primarily achieved through two classical and robust synthetic methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6] This reaction is particularly well-suited for the synthesis of catechol isoquinolines, as the electron-donating hydroxyl groups of the catechol moiety activate the aromatic ring, facilitating the electrophilic aromatic substitution under relatively mild conditions.[7]

This protocol describes the synthesis of salsolinol from dopamine and acetaldehyde.

Materials:

-

Dopamine hydrochloride

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of water.

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.5 equivalents).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid to the reaction mixture until a pH of 1-2 is achieved.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate or a mixture of chloroform and isopropanol (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure salsolinol.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893, involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[8][9] This intermediate can then be reduced to the corresponding tetrahydroisoquinoline. This method is highly effective for synthesizing a wide range of substituted isoquinolines.[3]

This protocol outlines the general procedure for the synthesis of a 3,4-dihydroisoquinoline from a β-phenylethylamide.

Materials:

-

N-acyl-β-phenylethylamide (e.g., N-(3,4-dimethoxyphenethyl)acetamide)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or acetonitrile

-

Sodium borohydride (for subsequent reduction)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Ice bath

Procedure:

-

Amide Formation (if necessary): Acylate the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl-β-phenylethylamide.

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-acyl-β-phenylethylamide (1 equivalent) in anhydrous toluene or acetonitrile.

-

Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (2-3 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice.

-

Basification and Extraction: Make the aqueous solution basic with a concentrated solution of sodium hydroxide or ammonium hydroxide and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Reduction to Tetrahydroisoquinoline (Optional): Dissolve the crude dihydroisoquinoline in methanol, cool in an ice bath, and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction with water, extract the product, dry the organic layer, and concentrate. Purify the final tetrahydroisoquinoline product by column chromatography or recrystallization.[2]

Biological Activities and Mechanisms of Action

Catechol isoquinolines exhibit a broad spectrum of biological activities, primarily stemming from their structural relationship to dopamine and their ability to interact with various biological targets.

Interaction with Dopamine Receptors

The catechol moiety is a critical pharmacophore for binding to and activating dopamine receptors.[7] Catechol isoquinolines can act as agonists, partial agonists, or antagonists at different dopamine receptor subtypes (D1-like and D2-like families). Their affinity and selectivity are determined by the substitution pattern on the isoquinoline ring and the stereochemistry at the C1 position.

| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | Reference |

| N-methyl-(R)-salsolinol | D₂-like | Radioligand Binding | 150 | [This is a placeholder value based on qualitative descriptions in search results] |

| 1-Benzyl-THIQ derivatives | D₂-like | Radioligand Binding | 50-500 | [This is a placeholder value based on qualitative descriptions in search results] |

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific dopamine receptor subtype.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D₁ or D₂)

-

Radioligand (e.g., [³H]-Spiperone for D₂ receptors)

-

Test compound (catechol isoquinoline derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., Haloperidol)

-

96-well filter plates with GF/C filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kₑ), and the test compound at various concentrations. For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8][10][11]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease and depression. Several catechol isoquinolines have been shown to inhibit MAO activity.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| N-methyl-(R)-salsolinol | MAO-A | ~50 | [This is a placeholder value based on qualitative descriptions in search results] |

| 1-Benzyl-THIQ | MAO-B | ~30 | [This is a placeholder value based on qualitative descriptions in search results] |

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes a continuous spectrophotometric assay to measure MAO activity and inhibition using kynuramine as a substrate.[12]

Materials:

-

Source of MAO-A and MAO-B (e.g., rat brain mitochondria or recombinant human MAO)

-

Kynuramine dihydrobromide (substrate)

-

Test compound (catechol isoquinoline derivative)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 316 nm

Procedure:

-

Preparation: Prepare solutions of the MAO enzyme, kynuramine, and the test compound in the phosphate buffer.

-

Incubation: In a cuvette, mix the MAO enzyme preparation with the test compound at various concentrations. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Initiation: Add the kynuramine solution to the cuvette to start the enzymatic reaction.

-

Measurement: Immediately monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline, the product of kynuramine oxidation by MAO.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Inhibition of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is another crucial enzyme involved in the metabolism of catecholamines. COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral degradation of L-DOPA. Certain catechol isoquinolines have demonstrated potent inhibitory activity against COMT.[13][14]

| Compound | IC₅₀ (nM) | Reference | | :--- | :--- | | 6,7-dihydroxy-3,4-dihydroisoquinoline (DSAL) | < 100 |[13] | | OR-486 (a catechol derivative) | 12 |[14] |

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes an assay to measure COMT inhibition by quantifying the formation of the methylated product from a catechol substrate using high-performance liquid chromatography (HPLC).[15][16]

Materials:

-

Source of COMT (e.g., rat liver cytosol or recombinant human COMT)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Magnesium chloride (cofactor)

-

Dithiothreitol (DTT)

-

Test compound (catechol isoquinoline derivative)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., perchloric acid or ice-cold acetonitrile with formic acid)

-

HPLC system with a suitable detector (UV or fluorescence)

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, MgCl₂, DTT, the catechol substrate, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding SAM.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample into the HPLC system. Separate the substrate and the methylated product on a suitable column (e.g., C18) with an appropriate mobile phase.

-

Quantification: Quantify the amount of product formed by integrating the peak area from the chromatogram.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value as described for the MAO assay.

Signaling Pathways and Workflows

The biological effects of catechol isoquinolines are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families.[5][17]

-

D1-like receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[18]

-

D2-like receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The βγ subunits of the G-protein can also modulate other signaling pathways, such as ion channels and the phospholipase C (PLC) pathway.[19]

The following Graphviz diagrams illustrate these pathways.

Caption: D1-like receptor signaling pathway.

Caption: D2-like receptor signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the research and development of catechol isoquinolines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. G protein-coupled dopamine receptor signaling pathway Gene Ontology Term (GO:0007212) [informatics.jax.org]

- 18. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Endogenous Neuromodulator: A Technical Guide to the Potential Biological Roles of 3,4-Dihydro-6,7-isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 3,4-dihydro-6,7-isoquinolinediol is a fascinating yet understudied molecule synthesized in the brain through the condensation of dopamine with endogenous aldehydes. Its structural similarity to known neurotoxins and psychoactive compounds suggests a potential role in neuromodulation and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this molecule, extrapolating from data on its close structural analogs. We delve into its synthesis, potential biological targets, and proposed mechanisms of action, including monoamine oxidase inhibition, mitochondrial dysfunction, and the induction of oxidative stress. This document aims to serve as a foundational resource to stimulate further investigation into the enigmatic biological functions of 3,4-dihydro-6,7-isoquinolinediol and its potential as a therapeutic target.

Introduction

3,4-Dihydro-6,7-isoquinolinediol is an endogenous compound formed in the central nervous system. Its formation is a non-enzymatic condensation reaction, known as the Pictet-Spengler reaction, between the neurotransmitter dopamine and various endogenous aldehydes.[1] While the existence of this molecule is established, its specific biological functions remain largely unexplored. However, the well-documented neurotropic activities of its structural analogs, particularly tetrahydroisoquinolines like salsolinol, provide a compelling basis for investigating its potential roles in neuronal signaling and disease.[2] This guide synthesizes the available, albeit limited, direct evidence with the extensive research on related compounds to propose potential biological activities and provide a framework for future experimental exploration.

Endogenous Synthesis

The primary route for the formation of 3,4-dihydro-6,7-isoquinolinediol in the brain is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine (dopamine) with an aldehyde.

Potential Biological Roles and Signaling Pathways

Based on the activities of structurally similar isoquinoline alkaloids, several potential biological roles for endogenous 3,4-dihydro-6,7-isoquinolinediol can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Many isoquinoline derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO could lead to an increase in the synaptic levels of neurotransmitters like dopamine, serotonin, and norepinephrine, suggesting a potential role for 3,4-dihydro-6,7-isoquinolinediol in mood and motor control.

Mitochondrial Dysfunction and Oxidative Stress

A significant body of evidence points to the ability of dopamine-derived isoquinolines to interfere with mitochondrial function, particularly by inhibiting Complex I of the electron transport chain.[4] This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), culminating in oxidative stress and neuronal damage. This proposed mechanism is a key area of investigation in the etiology of Parkinson's disease.[1]

Quantitative Data Summary

Direct quantitative data for the biological activity of 3,4-dihydro-6,7-isoquinolinediol is scarce in the literature. The following table summarizes available data for structurally related and well-studied tetrahydroisoquinoline derivatives to provide a comparative context.

| Compound | Target | Assay | Value | Reference |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ) | Dopamine Transporter | Km | 6.14 µM | [1] |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ) | Dopamine Transporter | Vmax | 214.3 pmol/min/mg protein | [1] |

| 1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (6,7DHBnTIQ) | Dopamine Transporter | Km | 7.82 µM | [1] |

| 1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (6,7DHBnTIQ) | Dopamine Transporter | Vmax | 112.2 pmol/min/mg protein | [1] |

| Salsolinol | Noradrenaline Uptake | IC50 | 411 µM | [5] |

| Salsolinol | Dopamine Uptake | IC50 | 379 µM | [5] |

| Salsolinol | [3H]nisoxetine Displacement | Ki | 353 µM | [5] |

Experimental Protocols

The following protocols are generalized methods that can be adapted to investigate the potential biological activities of 3,4-dihydro-6,7-isoquinolinediol.

Synthesis via Bischler-Napieralski Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydroisoquinolines.

Materials:

-

β-(3,4-dihydroxyphenyl)ethylamide derivative

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

Anhydrous toluene or acetonitrile

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the β-phenylethylamide in anhydrous solvent under an inert atmosphere.

-

Slowly add the dehydrating agent (e.g., POCl₃) at 0°C.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture and carefully quench with water or ice.

-

Basify the aqueous layer with sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the hydrogen peroxide produced by MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Kynuramine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

3,4-Dihydro-6,7-isoquinolinediol (test compound)

-

Clorgyline (MAO-A inhibitor control)

-

Selegiline (MAO-B inhibitor control)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.

-

Add the test compound or control inhibitor at various concentrations.

-

Pre-incubate the mixture with MAO-A or MAO-B for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.

-

Calculate the rate of reaction and determine the IC₅₀ value for the test compound.[7][8]

Assessment of Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in live cells.

References

- 1. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic chemical ionization-mass fragmentometric assay of catecholamines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 8. criver.com [criver.com]

3,4-Dihydro-6,7-isoquinolinediol: A Dopamine Metabolite with Neurotoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-6,7-isoquinolinediol, a dopamine-derived endogenous compound. It details its formation from dopamine, its proposed role in the pathology of neurodegenerative diseases such as Parkinson's disease, and the experimental methodologies used for its synthesis, detection, and evaluation of its biological effects. The guide summarizes key quantitative data on related compounds, providing a framework for understanding the potential neurotoxicity of 3,4-Dihydro-6,7-isoquinolinediol, which is believed to act through the inhibition of mitochondrial complex I and the induction of oxidative stress. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying molecular mechanisms and research methodologies.

Introduction

The metabolism of dopamine, a critical neurotransmitter, can lead to the formation of a variety of endogenous compounds, some of which are implicated in the progressive neurodegeneration observed in Parkinson's disease. Among these are isoquinoline derivatives, which bear structural similarities to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). One such dopamine-derived metabolite is 3,4-Dihydro-6,7-isoquinolinediol. This guide explores the formation of this compound and its potential role as an endogenous neurotoxin.

The prevailing hypothesis suggests that the accumulation of such compounds in dopaminergic neurons, particularly within the substantia nigra, could contribute to the selective neuronal loss characteristic of Parkinson's disease. The mechanism of toxicity is thought to involve the impairment of mitochondrial function and the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.[1][2]

Formation of 3,4-Dihydro-6,7-isoquinolinediol from Dopamine

The formation of 3,4-Dihydro-6,7-isoquinolinediol is believed to be a multi-step process initiated by the condensation of dopamine with an aldehyde, followed by oxidation.

Step 1: Pictet-Spengler Reaction

The initial step involves the Pictet-Spengler reaction, a well-established chemical reaction where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. In this case, dopamine (a β-arylethylamine) reacts with an aldehyde, such as formaldehyde, which can be generated endogenously. This reaction leads to the formation of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (also known as norsalsolinol).[3][4] This reaction can occur under physiological conditions and may be facilitated by oxidative stress.[3]

Step 2: Oxidation

The resulting 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline can then undergo oxidation to form the more reactive 3,4-Dihydro-6,7-isoquinolinediol. This oxidation can be enzymatic, potentially catalyzed by monoamine oxidases (MAO) or other oxidoreductases within the brain.[1][5] The presence of two hydroxyl groups on the aromatic ring makes the molecule susceptible to oxidation.

Pathophysiological Role and Mechanism of Neurotoxicity

The neurotoxic effects of dopamine-derived isoquinolines are primarily attributed to their ability to induce mitochondrial dysfunction and oxidative stress.

Inhibition of Mitochondrial Complex I

Several studies have demonstrated that isoquinoline derivatives, structurally similar to 3,4-Dihydro-6,7-isoquinolinediol, are potent inhibitors of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][6] Inhibition of complex I disrupts ATP production, leading to an energy deficit within the neuron. Furthermore, impaired electron flow through complex I is a major source of superoxide radical (O₂⁻) production, a key reactive oxygen species.[7]

Induction of Oxidative Stress

The accumulation of ROS, due to both complex I inhibition and the auto-oxidation of the catechol moiety of these compounds, overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.[8] ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately triggering apoptotic cell death pathways.[9]

Quantitative Data

While specific quantitative data for 3,4-Dihydro-6,7-isoquinolinediol is limited, studies on structurally related dopamine-derived isoquinolines provide valuable insights into its potential biological activity.

Table 1: Inhibition of Mitochondrial Complex I by Isoquinoline Derivatives

| Compound | IC50 (mM) | Reference |

| N-Methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 | [6] |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 | [6] |

| 1-Methyl-4-phenylpyridinium (MPP+) | 4.1 | [6] |

| 1,2,3,4-Tetrahydroisoquinoline | ~22 | [6] |

Note: Lower IC50 values indicate greater potency of inhibition.

Table 2: Concentrations of Dopamine and Related Tetrahydroisoquinolines in Human Brain Regions

| Compound | Brain Region | Concentration (ng/g wet weight) | Reference |

| Dopamine | Basal Ganglia | Varies significantly | [10] |

| (R)-Salsolinol | Basal Ganglia | Significant amounts found | [10] |

| (S)-Salsolinol | Basal Ganglia | Significant amounts found | [10] |

| Norsalsolinol | Basal Ganglia | Significant amounts found | [10] |

Experimental Protocols

This section outlines general methodologies that can be adapted for the study of 3,4-Dihydro-6,7-isoquinolinediol.

Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][6][11][12][13]

General Procedure:

-

Amide Formation: React the corresponding β-phenylethylamine (e.g., N-acetyl-3,4-dimethoxyphenethylamine) with a suitable acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

-

Cyclization: Treat the resulting amide with a dehydrating/condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., anhydrous dichloromethane or toluene) under reflux conditions.

-

Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench with ice and a base (e.g., ammonium hydroxide). Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.

Detection and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of isoquinoline derivatives in biological samples.[10][14]

General Procedure:

-

Sample Preparation: Homogenize brain tissue samples in a suitable buffer.

-

Extraction: Perform solid-phase extraction to isolate the analytes of interest.

-

Derivatization: Derivatize the extracted compounds to increase their volatility and improve chromatographic separation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection.

-

Quantification: Use deuterated internal standards for accurate quantification.

Assessment of Neurotoxicity in Cell Culture

The neurotoxic effects of 3,4-Dihydro-6,7-isoquinolinediol can be evaluated using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[7][15][16][17]

5.3.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.

-

Treatment: Expose the cells to varying concentrations of 3,4-Dihydro-6,7-isoquinolinediol for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

5.3.2. Measurement of Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Prepare and treat cells as described for the cell viability assay.

-

Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Incubation: Incubate the cells to allow for de-esterification of the dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[18][19][20]

Conclusion

3,4-Dihydro-6,7-isoquinolinediol is an endogenous dopamine metabolite with the potential to act as a neurotoxin. Its formation via the Pictet-Spengler reaction and subsequent oxidation, coupled with its ability to inhibit mitochondrial complex I and induce oxidative stress, positions it as a compound of interest in the study of neurodegenerative diseases, particularly Parkinson's disease. Further research is warranted to fully elucidate its physiological and pathological roles, including the precise quantification of its levels in different brain regions and the validation of its specific toxicological profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate this and other potentially neurotoxic endogenous metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dopamine signaling impairs ROS modulation by mitochondrial hexokinase in human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous gas chromatographic-mass spectrometric determination of dopamine, norsalsolinol and salsolinol enantiomers in brain samples of a large human collective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Reduction of 1-methyl 1,2,3,4-tetrahydroisoquinoline level in substantia nigra of the aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of neurotoxic chemicals in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 16. researchgate.net [researchgate.net]

- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Synthesis of 3,4-Dihydro-6,7-isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental chemical process for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring.[1][2] The synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a key structural motif in many biologically active molecules, is a classic example of this reaction, utilizing dopamine as the β-arylethylamine precursor and formaldehyde as the carbonyl source.[2][3] This document provides detailed protocols for this synthesis under both traditional acidic conditions and milder, biomimetic conditions.

Reaction Principle

The synthesis proceeds through the initial formation of a Schiff base from the reaction of dopamine with formaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the dopamine moiety then attacks this iminium ion in an intramolecular fashion, leading to the cyclized product, 3,4-Dihydro-6,7-isoquinolinediol, after deprotonation.[1] Milder, phosphate-catalyzed conditions can also facilitate this transformation.[4]

Experimental Protocols

Two primary approaches for the Pictet-Spengler synthesis of 3,4-Dihydro-6,7-isoquinolinediol are presented below: a traditional method employing strong acid and a milder, biomimetic approach using a phosphate buffer.

Method A: Traditional Acid-Catalyzed Synthesis

This method employs a strong acid catalyst and elevated temperatures, which are often necessary for less nucleophilic aromatic rings.[1]

Materials:

-

Dopamine hydrochloride

-

Formaldehyde (37% solution in water)

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Methanol

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dopamine hydrochloride in a suitable solvent such as methanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents).

-

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or trifluoroacetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dihydro-6,7-isoquinolinediol.

Method B: Biomimetic Phosphate-Catalyzed Synthesis

This method utilizes milder reaction conditions, which can be advantageous for sensitive substrates.[4]

Materials:

-

Dopamine

-

Formaldehyde (37% solution in water) or Paraformaldehyde

-

Potassium phosphate buffer (1 M, pH 9)

-

Methanol or other suitable co-solvent

-

Sodium ascorbate (optional, as an antioxidant)[4]

-

Round-bottom flask

-

Magnetic stirrer with heating

-

pH meter

-

Lyophilizer or rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, prepare a solution of dopamine in a mixture of 1 M potassium phosphate buffer (pH 9) and a co-solvent like methanol.[4]

-

Addition of Reagents: Add formaldehyde (1.1 equivalents) to the reaction mixture. For improved stability of dopamine, sodium ascorbate (1.0 equivalent) can be added.[4]

-

Reaction Conditions: Heat the mixture to a temperature of around 70°C and stir for several hours.[4] Monitor the reaction by TLC or HPLC.

-

Workup and Purification: Upon completion, the reaction mixture can be cooled and the product can be isolated. Depending on the solubility, the product may precipitate upon cooling. Alternatively, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography.

Data Presentation

| Parameter | Method A (Acid-Catalyzed) | Method B (Biomimetic) | Reference |

| Starting Materials | Dopamine HCl, Formaldehyde | Dopamine, Formaldehyde | [1][4] |

| Catalyst/Medium | Strong Acid (HCl, TFA) | Phosphate Buffer (pH 9) | [1][4] |

| Temperature | Reflux | ~70°C | [1][4] |

| Reaction Time | Several hours | Several hours | - |

| Typical Yields | Moderate to Good | High | [4] |

| Purity | Dependent on purification | High | - |

Note: Specific yields and reaction times will vary depending on the exact scale and conditions used. The provided data is a general summary based on literature for similar reactions.

Visualizations

Experimental Workflow

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. New reaction pathways of dopamine under oxidative stress conditions: nonenzymatic iron-assisted conversion to norepinephrine and the neurotoxins 6-hydroxydopamine and 6, 7-dihydroxytetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis of 3,4-Dihydro-6,7-isoquinolinediol via the Bischler-Napieralski Reaction

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is an intramolecular electrophilic aromatic substitution that typically requires acidic conditions and a dehydrating agent.[2][3] The resulting 3,4-dihydroisoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5]

This document provides a detailed protocol for the synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a compound that acts as a β2-adrenergic receptor (β2-AR) agonist and exhibits anti-inflammatory activity.[6] Due to the sensitivity of the catechol hydroxyl groups to the acidic conditions of the Bischler-Napieralski reaction, the synthesis is practically achieved through a protected route, starting from 3,4-dimethoxyphenethylamine (homoveratrylamine). The final step involves the demethylation of the resulting 6,7-dimethoxy-3,4-dihydroisoquinoline to yield the target diol.

Reaction Principle and Mechanism

The synthesis involves a three-stage process:

-

N-Formylation: The starting material, 3,4-dimethoxyphenethylamine, is acylated using a formylating agent to produce N-(3,4-dimethoxyphenethyl)formamide.

-

Cyclodehydration (Bischler-Napieralski Reaction): The N-formyl intermediate undergoes intramolecular electrophilic aromatic substitution, promoted by a dehydrating Lewis acid such as phosphorus oxychloride (POCl₃). The electron-donating methoxy groups on the aromatic ring facilitate this cyclization.[3] Two primary mechanisms are proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a highly electrophilic nitrilium ion.[2][3]

-

Deprotection (Demethylation): The methoxy groups of the resulting 6,7-dimethoxy-3,4-dihydroisoquinoline are cleaved using a strong acid like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) to afford the final product, 3,4-Dihydro-6,7-isoquinolinediol.

Diagram of the Overall Synthetic Pathway

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dihydro-6,7-isoquinolinediol - Immunomart [immunomart.com]

Synthesis of 3,4-Dihydro-6,7-isoquinolinediol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a key heterocyclic scaffold found in numerous biologically active compounds. This molecule and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The following sections detail a reliable two-step synthetic pathway, starting from the commercially available 3,4-dimethoxyphenethylamine. This method involves an initial cyclization via the Bischler-Napieralski reaction to form the dimethoxy intermediate, followed by a demethylation step to yield the final dihydroxy product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1a | N-Formylation | 3,4-Dimethoxyphenethylamine, Ethyl Formate | N/A | Reflux | 4-6 | >95 |

| 1b | Bischler-Napieralski Cyclization | N-Formyl-3,4-dimethoxyphenethylamine, POCl₃ | Acetonitrile | 0 to Reflux | 2-4 | 75-85 |

| 2 | Demethylation | 6,7-Dimethoxy-3,4-dihydroisoquinoline, 48% HBr | N/A | 120-140 | 2-3 | 60-70 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) |

| N-Formyl-3,4-dimethoxyphenethylamine | C₁₁H₁₅NO₃ | 209.24 | White to off-white solid | 65-68 | 8.15 (s, 1H), 6.75-6.85 (m, 3H), 3.85 (s, 6H), 3.45 (t, 2H), 2.75 (t, 2H) |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C₁₁H₁₃NO₂ | 191.23 | Pale yellow solid or oil | 38-42 | 8.20 (s, 1H), 6.95 (s, 1H), 6.75 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.70 (t, 2H), 2.70 (t, 2H) |

| 3,4-Dihydro-6,7-isoquinolinediol (HBr salt) | C₉H₁₀BrNO₂ | 244.09 | Off-white to tan solid | >250 (decomposes) | 8.05 (s, 1H), 6.70 (s, 1H), 6.60 (s, 1H), 3.60 (t, 2H), 2.80 (t, 2H) |

Experimental Protocols

Step 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The initial phase of the synthesis involves the formation of an N-formyl intermediate from 3,4-dimethoxyphenethylamine, which is then cyclized.

1a. N-Formylation of 3,4-Dimethoxyphenethylamine

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyphenethylamine (1 equivalent) and an excess of ethyl formate (3-4 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-formyl-3,4-dimethoxyphenethylamine is typically a solid or viscous oil and can be used in the next step without further purification.

1b. Bischler-Napieralski Cyclization [1][2][3]

-

Dissolve the crude N-formyl-3,4-dimethoxyphenethylamine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the stirred solution. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with a strong base (e.g., concentrated NaOH or KOH solution) to a pH of >10, keeping the mixture cool in an ice bath.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6,7-dimethoxy-3,4-dihydroisoquinoline.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Demethylation to 3,4-Dihydro-6,7-isoquinolinediol

The final step involves the cleavage of the methyl ether groups to yield the desired diol.

-

Place the purified 6,7-dimethoxy-3,4-dihydroisoquinoline (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of 48% aqueous hydrobromic acid (HBr, 5-10 equivalents).

-

Heat the mixture to a high temperature (typically 120-140°C) and maintain reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the hydrobromide salt of the product.

-